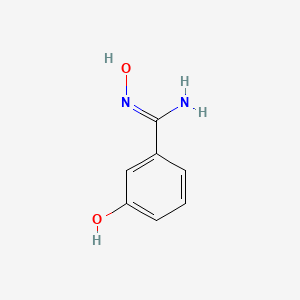

N',3-dihydroxybenzene-1-carboximidamide

Description

Overview of Carboximidamide and Dihydroxybenzene Scaffolds in Chemical Biology

In the realm of chemical biology and drug discovery, certain molecular frameworks, or scaffolds, are recognized for their frequent appearance in biologically active compounds. These are often termed "privileged scaffolds" because they can interact with multiple biological targets. columbia.edu The N',3-dihydroxybenzene-1-carboximidamide molecule incorporates two such important structural motifs: the carboximidamide group and a dihydroxybenzene ring.

The carboximidamide group, also known as an amidine group, is a key functional group in many enzyme inhibitors. nih.gov This is due to its basic nature and its ability to form strong hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes. The simplest aryl amidine is benzamidine (B55565), which is a known reversible competitive inhibitor of trypsin and other serine proteases. wikipedia.orgdrugbank.com The amidine functional group is a crucial component in various inhibitors of nitric oxide synthase (NOS). nih.gov

The dihydroxybenzene scaffold, specifically the 1,3-dihydroxybenzene or resorcinol (B1680541) structure in this case, is another prevalent feature in bioactive molecules. wikipedia.org Phenolic hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling versatile interactions with biological macromolecules. There are three isomers of dihydroxybenzene: catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene), all of which are colorless to white granular solids at room temperature. wikipedia.org These structures are found in a variety of natural products and synthetic compounds with diverse biological activities.

The combination of these two scaffolds in one molecule creates a compound with the potential for specific and potent interactions with biological targets, making it a valuable subject for academic investigation.

Significance of this compound as a Research Compound

This compound, also referred to as 3-hydroxybenzamidine, has garnered attention primarily as an inhibitor of nitric oxide synthase (NOS). cymitquimica.com NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes. plos.org There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). plos.org

The ability of this compound to inhibit NOS makes it a valuable tool for researchers studying the roles of nitric oxide in the body. By selectively blocking NO production, scientists can investigate the consequences of its absence in various biological systems, from cellular signaling pathways to organ function. This has implications for understanding and potentially developing treatments for conditions where NO levels are dysregulated.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Other Names | 3-Hydroxybenzamidine, 3-Hydroxybenzimidamide |

| CAS Number | 24722-35-8 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

Data sourced from available chemical databases. cymitquimica.com

Historical Context and Evolution of Related Chemical Entities

The development of this compound as a research compound is part of a broader history of designing enzyme inhibitors. The study of amidine-containing compounds as potential therapeutics and research tools has a long history. Benzamidine itself has been used for decades as a protease inhibitor in protein purification. wikipedia.org

The discovery of nitric oxide's role as a biological messenger spurred the search for compounds that could modulate its production. Early research into NOS inhibitors focused on arginine analogs, as L-arginine is the natural substrate for NOS enzymes. plos.org This led to the development of compounds like N(G)-methyl-L-arginine (NMA). nih.gov

Subsequently, researchers began to explore other chemical scaffolds that could mimic the binding of L-arginine to the active site of NOS. The guanidino group of L-arginine is structurally similar to the amidine group, which led to the investigation of various amidine-containing compounds as NOS inhibitors. nih.gov This exploration included the synthesis and evaluation of numerous benzamidine derivatives. nih.gov

The addition of hydroxyl groups to the benzene (B151609) ring, as seen in this compound, represents a strategy to enhance binding affinity and potentially introduce selectivity for different NOS isoforms. The systematic modification of the benzamidine scaffold continues to be an active area of research, aiming to develop more potent and selective inhibitors for therapeutic and research applications.

Structure

3D Structure

Properties

IUPAC Name |

N',3-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-2-1-3-6(10)4-5/h1-4,10-11H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKNFLSIQNXPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175838-22-9 | |

| Record name | N',3-dihydroxybenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N ,3 Dihydroxybenzene 1 Carboximidamide and Its Analogues

Foundational Synthetic Routes to N',3-dihydroxybenzene-1-carboximidamide

The primary synthesis of this compound, a type of N'-hydroxycarboximidamide (also known as an amidoxime), is built upon established reactions of nitriles with hydroxylamine (B1172632).

Synthesis from 2,3-dihydroxybenzonitrile (B1304943) and Hydroxylamine Hydrochloride

The foundational route to this compound involves the reaction of 2,3-dihydroxybenzonitrile with hydroxylamine hydrochloride. This transformation is a standard method for converting nitriles into the corresponding N'-hydroxycarboximidamides. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, in the presence of a base. The base, commonly sodium carbonate or sodium bicarbonate, is required to neutralize the hydrochloride salt of hydroxylamine, thereby liberating the free hydroxylamine nucleophile. The mixture is generally heated under reflux for a period of several hours to drive the reaction to completion.

General Reaction Scheme:

2,3-dihydroxybenzonitrile + NH₂OH·HCl + Base ⟶ this compound

The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated through standard work-up procedures, which may include filtration to remove inorganic salts, followed by evaporation of the solvent and purification of the crude product by recrystallization.

Mechanistic Considerations in Primary Synthesis Pathways

The conversion of a nitrile to an N'-hydroxycarboximidamide proceeds through a nucleophilic addition mechanism. The key steps are outlined below:

Liberation of Nucleophile : The base present in the reaction mixture deprotonates the hydroxylammonium ion (from hydroxylamine hydrochloride), generating free hydroxylamine (NH₂OH).

Nucleophilic Attack : The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbon atom of the nitrile's cyano group (−C≡N).

Proton Transfer : This attack forms a zwitterionic intermediate. A subsequent proton transfer, often facilitated by the solvent, leads to the formation of the final N'-hydroxycarboximidamide product.

The presence of electron-withdrawing or donating groups on the benzene (B151609) ring can influence the reaction rate by altering the electrophilicity of the nitrile carbon, though the reaction is generally robust for a wide range of aromatic nitriles.

Derivatization Strategies and Analogue Synthesis

The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives. These strategies are crucial for developing libraries of related compounds for various scientific inquiries.

Exploration of Substituted Benzene-1-carboximidamide Derivatives

The synthesis of substituted benzene-1-carboximidamide derivatives allows for a systematic investigation of how different functional groups on the aromatic ring impact the molecule's properties. The general synthesis follows the same principle as described in section 2.1.1, starting from a variety of substituted benzonitriles. Researchers have successfully synthesized numerous derivatives bearing different substituents, such as methyl, chloro, and methoxy (B1213986) groups, at various positions on the phenyl ring. These syntheses provide a platform for creating diverse chemical entities. semanticscholar.org

Table 1: Examples of Synthesized Substituted Benzene-1-carboximidamide Derivatives

| Starting Material (Substituted Benzonitrile) | Resulting Product (Substituted Benzene-1-carboximidamide) | Substituent (R) |

|---|---|---|

| 4-Methylbenzonitrile | N'-hydroxy-4-methylbenzene-1-carboximidamide | 4-CH₃ |

| 3-Chlorobenzonitrile | 3-chloro-N'-hydroxybenzene-1-carboximidamide | 3-Cl |

| 4-Methoxybenzonitrile | N'-hydroxy-4-methoxybenzene-1-carboximidamide | 4-OCH₃ |

This table presents a generalized representation of derivatives based on common synthetic transformations.

Synthesis of Pyrazolyl-Oxadiazoline Derivatives from N'-Hydroxy-1H-Pyrazole-3-carboximidamide Intermediates

N'-hydroxycarboximidamide intermediates are valuable synthons for the construction of various heterocyclic systems, including oxadiazoles. In a relevant synthetic pathway, N'-Hydroxy-1H-pyrazole-3-carboximidamide can be used to generate pyrazolyl-oxadiazoline derivatives. This transformation typically involves a cyclocondensation reaction. For instance, reacting the N'-hydroxycarboximidamide intermediate with a suitable one-carbon electrophile, such as an orthoester (e.g., triethyl orthoformate) or a carboxylic acid derivative in the presence of a dehydrating agent, can lead to the formation of a 1,2,4-oxadiazole (B8745197) ring. This strategy provides an efficient route to novel heterocyclic scaffolds that fuse the pyrazole (B372694) and oxadiazole moieties. researchgate.net

Preparation of Piperine-Carboximidamide Hybrid Scaffolds for Biological Inquiry

A significant derivatization strategy involves creating hybrid molecules that combine the structural features of N'-hydroxycarboximidamides with other biologically relevant scaffolds, such as piperine. nih.govtandfonline.comnih.gov A series of novel piperine-carboximidamide hybrids have been designed and synthesized. nih.gov The synthesis involves a two-step process:

Amidoxime Synthesis : A series of substituted aryl N'-hydroxycarboximidamides (amidoximes) are first prepared from the corresponding benzonitriles and hydroxylamine, as previously described. nih.gov

Coupling Reaction : Piperic acid, obtained from the hydrolysis of piperine, is then coupled with the synthesized amidoximes. nih.gov This coupling is typically achieved using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) in an appropriate solvent at room temperature. nih.gov

This molecular hybridization approach has yielded a library of hybrid compounds. semanticscholar.org The structure of one such prominent hybrid, VId, was confirmed by IR spectroscopy, which showed characteristic peaks at 3498 and 3381 cm⁻¹ (NH₂), 1760 cm⁻¹ (C=O), and 1622 cm⁻¹ (C=N). nih.gov

Table 2: Selected Piperine-Carboximidamide Hybrids and In-Vitro Biological Data

| Compound ID | Aryl Substituent (R) | EGFR IC₅₀ (nM) semanticscholar.org | BRAFV600E IC₅₀ (nM) nih.gov | CDK2 IC₅₀ (nM) nih.gov |

|---|---|---|---|---|

| VIc | 4-CH₃ | 104 | >250 | 25 |

| VIf | 4-Cl | 112 | 49 | 19 |

| VIg | 3-Cl | 96 | 134 | 22 |

| VIi | 4-OCH₃ | 115 | 210 | 28 |

Data sourced from studies on newly designed cytotoxic agents. semanticscholar.orgtandfonline.comnih.gov

Generation of Coumarin-Linked Thiazole (B1198619) and Thiadiazole Derivatives via Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. The synthesis of coumarin-linked thiazole and thiadiazole derivatives often employs MCRs, where a carboximidamide or a related synthon can serve as a key building block.

One prominent approach involves a three-component reaction for the synthesis of 3-heteroaryl-coumarin derivatives. researchgate.net This can be achieved through the reaction of an acetylcoumarin, a thiosemicarbazide (B42300) (which can be conceptually derived from a carboximidamide), and a hydrazonoyl halide. researchgate.net The reaction proceeds efficiently under ultrasonic irradiation, which significantly reduces reaction times. researchgate.net The use of an eco-friendly catalyst, such as chitosan-grafted poly(vinylpyridine), further enhances the green credentials of this methodology. researchgate.net

The general scheme for such a reaction involves the initial formation of a thiazole ring, which is then linked to the coumarin (B35378) scaffold. The versatility of this method allows for the synthesis of a diverse library of compounds by varying the substituents on the starting materials. For instance, using different hydrazonoyl halides leads to a range of substituted thiazole moieties attached to the coumarin core. researchgate.net

Table 1: Examples of Synthesized Coumarin-Linked Thiazole Derivatives

| Compound | Substituents | Yield (%) | Reference |

|---|---|---|---|

| 3-(1-(2-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one | 4-Chlorophenyl | Not specified | nih.gov |

| 3-(1-(2-(5-((2,4-Dichlorophenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one | 2,4-Dichlorophenyl | Not specified | nih.gov |

Synthesis of 3,5-Di-tert-butyl-1,2-dihydroxybenzene Derivatives and Related Phenolic Compounds

The synthesis of sterically hindered phenolic compounds, such as derivatives of 3,5-di-tert-butyl-1,2-dihydroxybenzene (3,5-di-tert-butylcatechol), is of interest due to their antioxidant properties. While not directly a transformation of this compound, the synthesis of these compounds often starts from readily available phenolic precursors.

A common strategy involves the electrophilic substitution of a catechol or a related dihydroxybenzene derivative. The introduction of bulky tert-butyl groups can be achieved through Friedel-Crafts alkylation using tert-butyl alcohol or isobutylene (B52900) in the presence of an acid catalyst. The regioselectivity of the alkylation is influenced by the directing effects of the hydroxyl groups and the reaction conditions.

Furthermore, C6-substituted derivatives of 3,5-di-tert-butyl-1,2-dihydroxybenzene have been synthesized to enhance their chemical properties. researchgate.net For example, the introduction of phenylhydrazone and phenylazomethine groups has been shown to significantly increase the antioxidant activity of these pyrocatechol (B87986) derivatives. researchgate.net These functionalizations typically proceed via condensation reactions with the corresponding aldehydes or ketones derived from the 3,5-di-tert-butyl-1,2-dihydroxybenzene core.

Synthetic Pathways for Related Pyrazole, Thiophene (B33073), 1,3-Thiazole, and 1,3,4-Thiadiazole Derivatives

The carboximidamide functionality is a versatile precursor for the synthesis of a wide array of five-membered nitrogen-containing heterocycles.

Pyrazoles: Pyrazole derivatives can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com A carboximidamide can be envisioned to be converted into a suitable precursor for this reaction. For instance, hydrolysis of the carboximidamide to the corresponding carboxylic acid, followed by reaction with a hydrazine, could lead to a hydrazide, which can then undergo cyclization.

Thiophenes: Thiophene synthesis often involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. Alternatively, functionalized thiophenes can be prepared from precursors that already contain the thiophene ring, with the carboximidamide group being introduced at a later stage. For example, a thiophene-2-carboxamide can be a starting point for the synthesis of more complex derivatives, including those containing pyrazole and thiazole moieties. nih.gov

1,3-Thiazoles: The Hantzsch thiazole synthesis is a classic method for preparing 1,3-thiazoles, which involves the reaction of an α-haloketone with a thioamide. nih.govresearchgate.netnih.gov A carboximidamide can be converted to a thioamide by treatment with a sulfurizing agent like Lawesson's reagent. This thioamide can then participate in the Hantzsch synthesis. Multi-component variations of the Hantzsch synthesis are also known, which can offer greater efficiency. nih.gov

1,3,4-Thiadiazoles: These heterocycles are commonly synthesized from thiosemicarbazides or thiocarbohydrazides. researchgate.net A carboximidamide could be a potential starting material for the synthesis of these precursors. For example, reaction of a carboximidamide with hydrazine could potentially lead to a guanylhydrazine, which could then be further elaborated into a thiosemicarbazide.

Methodologies for Diverse Nitrogenous Heterocycles Relevant to Carboximidamides (e.g., Benzoxazines, Pyrazoles, Benzimidazoles, Benzotriazoles)

The carboximidamide moiety is a valuable synthon for a variety of nitrogenous heterocycles due to its inherent N-C-N fragment.

Benzoxazines: The synthesis of benzoxazine (B1645224) derivatives can be achieved through a ligand-free copper(I)-catalyzed one-pot cascade addition/cyclization reaction. researchgate.net While this specific methodology may not directly involve a carboximidamide, the general principle of cyclization reactions to form six-membered heterocycles is relevant.

Pyrazoles: As mentioned previously, pyrazoles are readily accessible from precursors that can be derived from carboximidamides. nih.govmdpi.com

Benzimidazoles: Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.netnih.govnih.govrsc.org A carboximidamide could potentially serve as a precursor to the carboxylic acid through hydrolysis. Alternatively, some modern synthetic methods may allow for the direct use of amidine-like structures in the cyclization step.

Benzotriazoles: The synthesis of 1H-benzotriazole-1-carboximidamides has been reported, starting from aryl amines in the presence of acylbenzotriazole. semanticscholar.org This highlights a direct application of carboximidamide chemistry in the formation of benzotriazole (B28993) derivatives.

Catalytic and Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of the synthesis of heterocyclic compounds from this compound and its analogues, several green chemistry approaches have been successfully implemented.

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis for accelerating reactions, improving yields, and enabling reactions to occur under milder conditions. researchgate.netnih.govmdpi.com The chemical effects of ultrasound arise from acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to an enhancement of reaction rates.

In the synthesis of coumarin-linked thiazole and thiadiazole derivatives, ultrasonic irradiation has been shown to dramatically reduce reaction times compared to conventional heating methods. researchgate.netnih.gov Similarly, the synthesis of various thiazole derivatives has been efficiently carried out under ultrasonic conditions, often leading to higher yields and greater purity of the products. researchgate.netnih.govmdpi.com

Table 2: Comparison of Conventional vs. Ultrasonic Synthesis of Thiazole Derivatives

| Reaction | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Thiazole Derivative 4a | Conventional Heating | 4 h | 80 | nih.gov |

| Ultrasonic Irradiation | 8 min | 94 | nih.gov |

The use of heterogeneous, recyclable, and biodegradable catalysts is a cornerstone of green chemistry. Chitosan (B1678972), a biopolymer derived from chitin, has gained significant attention as a support for catalysts due to its biocompatibility, biodegradability, and low cost.

The catalytic activity of Cs-PVP is attributed to the basicity of the pyridine (B92270) moieties grafted onto the chitosan backbone. mdpi.comresearchgate.netnih.gov The chitosan support provides a robust and environmentally benign matrix for the active catalytic sites.

Spectroscopic Characterization and Structural Elucidation of N ,3 Dihydroxybenzene 1 Carboximidamide and Its Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These modes are specific to the types of bonds present and their immediate chemical environment, making this an invaluable tool for functional group identification and structural analysis.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the key functional groups within N',3-dihydroxybenzene-1-carboximidamide by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching: Broad absorption bands are anticipated in the region of 3200-3600 cm⁻¹. These arise from the phenolic hydroxyl (-OH) groups on the benzene (B151609) ring and the N-hydroxy group of the imidamide. The broadness is due to intermolecular and intramolecular hydrogen bonding.

N-H Stretching: The amino (-NH₂) group of the carboximidamide moiety typically exhibits symmetric and asymmetric stretching vibrations. These are expected as sharp to medium bands in the 3300-3500 cm⁻¹ region.

C-H Stretching (Aromatic): Absorption due to the C-H bonds on the benzene ring is expected just above 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond (imine) of the carboximidamide group is a key feature. Its stretching vibration should produce a strong, sharp peak in the range of 1640-1690 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretching (Aromatic): The benzene ring will show characteristic stretching vibrations, typically as multiple sharp bands in the 1450-1600 cm⁻¹ region.

O-H Bending and C-O Stretching: Vibrations associated with the phenolic groups, including in-plane O-H bending and C-O stretching, are expected between 1200 cm⁻¹ and 1400 cm⁻¹.

C-H Bending (Aromatic): Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern of the benzene ring. For a 1,3-disubstituted (meta) ring, characteristic bands are expected in the 690-900 cm⁻¹ region. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenolic, N-OH) | Stretching | 3200 - 3600 | Broad, Strong |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=N (Imidamide) | Stretching | 1640 - 1690 | Strong |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium to Strong |

| C-O (Phenolic) | Stretching | 1200 - 1300 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis

FT-Raman spectroscopy serves as a complementary technique to FTIR. It relies on the inelastic scattering of photons, and its selection rules favor vibrations that cause a change in molecular polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in FTIR, produce strong signals in Raman spectra.

For this compound, FT-Raman is particularly effective for analyzing:

Aromatic Ring Vibrations: The breathing mode of the benzene ring, a symmetric vibration, typically gives a very strong and sharp signal around 990-1010 cm⁻¹. researchgate.netnih.gov Other C=C stretching modes in the 1580-1610 cm⁻¹ range are also prominent. researchgate.netnih.gov

C=N Bond: The C=N double bond is also expected to be Raman active, appearing in a similar region to its IR absorption but with potentially different intensity.

In contrast, the highly polar O-H and N-H groups, which dominate the FTIR spectrum, are expected to produce weak signals in the Raman spectrum, simplifying the analysis of other structural features.

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Symmetric Stretching | ~3060 | Strong |

| C=C (Aromatic) | Ring Stretching | 1580 - 1610 | Strong |

| Benzene Ring | Ring Breathing | 990 - 1010 | Very Strong, Sharp |

| C=N (Imidamide) | Stretching | 1640 - 1690 | Medium to Strong |

| O-H / N-H | Stretching | 3200 - 3600 | Weak |

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, typically silver (Ag) or gold (Au). hrpub.orgnih.govmdpi.com This enhancement allows for the detection of very low concentrations of an analyte and provides insight into the molecule's orientation at the metal-solution interface. univpm.itresearchgate.net

In the context of this compound, a SERS study could reveal:

Adsorption Mechanism: The specific functional groups interacting with the nanoparticle surface can be identified. The phenolic hydroxyl groups and the nitrogen atoms of the carboximidamide group are potential binding sites. If the molecule binds to the silver surface via the lone pairs of the oxygen or nitrogen atoms, a significant enhancement of the bands related to these groups would be observed.

Molecular Orientation: The "surface selection rules" of SERS state that vibrational modes perpendicular to the metal surface are enhanced the most. Therefore, if the benzene ring lies flat on the surface, the out-of-plane bending and ring breathing modes would be strongly enhanced. univpm.it Conversely, if the molecule stands upright, modes associated with the terminal groups would be more prominent.

Chemical Changes: SERS can detect chemical transformations, such as deprotonation of the phenolic -OH groups, which would be indicated by shifts in the corresponding vibrational frequencies upon adsorption to the metal surface. univpm.it Studies on similar carboximidamide derivatives have shown that changes in concentration can alter the molecular orientation and interaction with the metal surface, which is reflected in the SERS spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environments and Connectivity

¹H-NMR spectroscopy maps the different chemical environments of protons in a molecule. The spectrum of this compound, typically recorded in a solvent like DMSO-d₆ to ensure exchangeable protons are visible, would display distinct signals for each type of proton. rsc.orgresearchgate.net

-OH Protons (Phenolic and N-OH): The two phenolic protons and the N-hydroxyl proton are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, they are expected to appear as broad singlets at high chemical shifts, typically in the range of 9.0-11.0 ppm.

-NH₂ Protons: The two protons of the primary amine group are also exchangeable and would likely appear as a broad singlet, typically in the range of 5.0-7.0 ppm.

Aromatic Protons: The 1,3-disubstituted (or meta-substituted) benzene ring has four protons in different environments.

The proton at C2 (between the two substituents) would likely appear as a triplet or a broad singlet around 7.2-7.4 ppm.

The proton at C5 would be a triplet, shifted slightly upfield.

The protons at C4 and C6 would be equivalent and appear as a doublet. The coupling between these adjacent protons (J-coupling) would lead to characteristic splitting patterns that confirm their relative positions. An experimental ¹H-NMR spectrum for the related 1,3-Benzenediol (resorcinol) in DMSO-d₆ shows peaks around 6.1-6.8 ppm. hmdb.ca

| Proton Type | Expected Chemical Shift (δ, ppm in DMSO-d₆) | Multiplicity | Integration |

|---|---|---|---|

| -OH (Phenolic, N-OH) | 9.0 - 11.0 | Broad Singlet | 3H |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

| Aromatic H (H2, H4, H5, H6) | 6.5 - 7.5 | Multiplets (d, t) | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Delineation

¹³C-NMR spectroscopy provides a map of the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, making it possible to count the number of distinct carbon environments. bhu.ac.in

For this compound, the following signals are expected:

C=N Carbon: The carbon of the carboximidamide group is similar to a carbonyl carbon but generally appears slightly more upfield. Its chemical shift is expected in the 150-165 ppm range. rsc.org

Aromatic Carbons: The benzene ring has six carbons, but due to the meta-substitution pattern, they are not all unique.

C1 and C3 (ipso-carbons): The two carbons directly attached to the hydroxyl groups will be significantly deshielded by the electronegative oxygen atoms and are expected to appear far downfield, around 155-160 ppm. researchgate.net

C2: The carbon situated between the two hydroxyl-bearing carbons.

C5: The carbon para to the C2 position.

C4 and C6: These two carbons are equivalent due to the plane of symmetry and will produce a single signal. The signals for C2, C4, C5, and C6 are typically found in the 105-135 ppm region. For example, in 1,3-dihydroxybenzene, signals appear at approximately 159, 131, 108, and 103 ppm. researchgate.nett3db.ca

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (Imidamide) | 150 - 165 |

| C-OH (Aromatic C1, C3) | 155 - 160 |

| C-C=N (Aromatic C-ipso) | ~135 |

| Aromatic CH (C2, C4, C5, C6) | 105 - 135 |

Advanced NMR Techniques for Mixture Analysis and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the analysis of complex mixtures such as those found in metabolomics studies, owing to its non-destructive nature and ability to provide detailed structural information in a single experiment. nih.gov For a compound like this compound, which contains both aromatic and aliphatic protons, NMR-based metabolomics can identify and quantify its presence and that of its metabolites in biological samples like plasma or urine. nih.govnih.gov

The inherent complexity of biological matrices often leads to significant signal overlap in standard one-dimensional (1D) ¹H NMR spectra. nih.gov To overcome this, advanced two-dimensional (2D) NMR techniques are employed. These methods separate signals across a second frequency dimension, enhancing resolution and revealing atomic connectivity.

Total Correlation Spectroscopy (TOCSY): This technique is particularly advantageous for identifying complete spin systems within a molecule. For a metabolite of this compound, TOCSY would reveal correlations between all protons within the same spin system, such as all protons on the benzene ring, even if they are not directly coupled.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. This would be invaluable for unambiguously assigning the ¹H and ¹³C chemical shifts of the dihydroxybenzene ring and any associated metabolic modifications.

These advanced NMR methods, often combined with chemometric approaches like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), enable the identification of specific compounds, such as phenolic metabolites, that are correlated with biological activity or a particular metabolic state. universiteitleiden.nlrsc.orgresearchgate.net

Table 1: Application of Advanced NMR Techniques for this compound Analysis This table is interactive. You can sort and filter the data.

| Technique | Information Provided | Application to this compound |

|---|---|---|

| COSY | Correlation between directly coupled protons (J-coupling) | Identifies neighboring protons on the aromatic ring. |

| TOCSY | Correlation between all protons within a spin system | Reveals all protons of the benzene ring, even non-adjacent ones. |

| HSQC | Correlation between protons and their directly bonded carbons | Assigns specific ¹H signals to their corresponding ¹³C signals in the molecule. |

| HMBC | Correlation between protons and carbons over 2-3 bonds | Connects the aromatic ring protons to the carboximidamide carbon, confirming the core structure. |

| DOSY | Separates spectra of components based on diffusion rates | Differentiates this compound from other molecules of different sizes in a mixture. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically by protonation in the positive ion mode to form the pseudomolecular ion [M+H]⁺. For this compound (C₇H₈N₂O₂), the expected monoisotopic mass is approximately 152.06 Da. The ESI mass spectrum would therefore be expected to show a prominent ion at an m/z (mass-to-charge ratio) of approximately 153.07.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can induce fragmentation, providing valuable structural clues. The fragmentation pathways are often dictated by the site of protonation and the stability of the resulting fragment ions and neutral losses. nih.gov For the protonated this compound, characteristic fragmentation could involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation pathway for protonated amidines, leading to a significant fragment ion.

Loss of water (H₂O): Elimination of water from the hydroxyl groups on the benzene ring.

Cleavage of the C-N bond: Scission of the bond between the benzene ring and the carboximidamide group.

The exact fragmentation pattern helps confirm the connectivity of the molecule. doi.org

Beyond ESI, other ionization methods can be employed for compound identification. Electron Impact (EI) mass spectrometry, a harder ionization technique, often results in more extensive fragmentation. raco.cat While this can make identification of the molecular ion challenging, the resulting fragmentation pattern serves as a molecular "fingerprint" that can be compared to spectral libraries for identification.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas (isobars), thereby increasing the confidence in the compound's identification. researchgate.net In metabolomics, the combination of liquid chromatography (LC) with MS (LC-MS) is a powerful approach for separating complex mixtures before mass analysis, enabling the identification of individual components, including phenolic compounds and their metabolites. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Proposed Structure/Fragment | Notes |

|---|---|---|---|

| [M+H]⁺ | 153.07 | C₇H₉N₂O₂⁺ | Protonated parent molecule (ESI) |

| [M-NH₃+H]⁺ | 136.04 | C₇H₆NO₂⁺ | Loss of ammonia from the carboximidamide group |

| [M-H₂O+H]⁺ | 135.06 | C₇H₇N₂O⁺ | Loss of water from the hydroxyl groups |

| [C₆H₅(OH)₂]⁺ | 110.04 | C₆H₆O₂⁺ | Fragment corresponding to the dihydroxybenzene moiety |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states. youtube.com This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

The structure of this compound contains a dihydroxybenzene (resorcinol) ring conjugated with the carboximidamide group. This extended conjugated system is expected to give rise to characteristic absorption bands in the UV region, primarily due to π → π* electronic transitions. shimadzu.com The position (λmax) and intensity (molar absorptivity, ε) of these absorption peaks are sensitive to the molecular structure and the solvent environment. nih.govresearchgate.net

For dihydroxybenzene derivatives, the presence of electron-donating hydroxyl groups on the benzene ring typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. shimadzu.com The conjugation with the carboximidamide group would further extend the π-system, likely resulting in additional shifts. The UV-Vis spectrum can therefore provide key information on the electronic structure of the molecule. sielc.com Changes in the pH of the solution can also significantly alter the spectrum by causing the ionization of the phenolic hydroxyl groups, leading to shifts in λmax that can be used to determine pKa values.

Table 3: Expected UV-Vis Absorption Data for this compound in a Polar Solvent

| Expected λmax | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition | Chromophore |

|---|---|---|---|

| ~220 nm | High | π → π* | Benzene Ring E2-band |

| ~280 nm | Moderate | π → π* | Benzene Ring B-band (shifted by substituents) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govresearchgate.net A successful single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the compound's connectivity and stereochemistry. researchgate.net

For this compound, an X-ray crystal structure would reveal:

Molecular Conformation: The planarity of the benzene ring and the relative orientation of the hydroxyl and carboximidamide substituents.

Bond Parameters: Precise measurements of C-C bond lengths within the aromatic ring, C-O bonds of the hydroxyl groups, and the C-N bond lengths within the carboximidamide moiety. These values can provide insight into the electronic delocalization within the molecule.

Intermolecular Interactions: The crystal packing is determined by non-covalent interactions. The analysis would detail the hydrogen bonding network formed by the hydroxyl and carboximidamide groups, which are strong hydrogen bond donors and acceptors. nih.gov These interactions are crucial for understanding the compound's physical properties and its potential interactions with biological targets. mdpi.com

While obtaining a single crystal suitable for X-ray diffraction can be a limiting step, the resulting structural information is unparalleled in its detail and accuracy. nih.gov

Table 4: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal | e.g., P2₁/c |

| Aromatic C-C Bond Length | Average distance between carbon atoms in the benzene ring | ~1.39 Å |

| C-O Bond Length | Distance between aromatic carbon and hydroxyl oxygen | ~1.36 Å |

| Carboximidamide C=N Bond Length | Double bond character within the imidamide group | ~1.28 Å |

| Carboximidamide C-N Bond Length | Single bond character within the imidamide group | ~1.33 Å |

| Hydrogen Bonding | Intermolecular interactions involving OH and NH groups | Extensive network expected, influencing crystal packing |

Computational Chemistry and Molecular Modeling Studies of N ,3 Dihydroxybenzene 1 Carboximidamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the energy and wavefunction of a system, from which all other chemical properties can be derived.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. dntb.gov.uanih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, making it ideal for studying complex organic molecules. nih.gov

A typical DFT study begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation on the potential energy surface. nih.gov This is often performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G(d,p) or larger, which provides a good balance between accuracy and computational cost for organic molecules. amazonaws.comnih.gov From the optimized geometry, key electronic properties such as total energy, dipole moment, and atomic charges can be calculated to describe the molecule's stability and polarity. researchgate.net

For the representative molecule Resorcinol (B1680541), DFT calculations provide precise bond lengths and angles that are in excellent agreement with experimental data.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-O | 1.363 |

| C-C (aromatic) | 1.391 - 1.398 | |

| O-H | 0.965 | |

| C-H | 1.085 | |

| Bond Angle (°) | C-C-O | 118.9 - 121.2 |

| C-O-H | 108.9 | |

| C-C-C (aromatic) | 118.8 - 121.3 |

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. nih.gov

Infrared (IR) and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be determined. nih.gov These theoretical frequencies often require scaling to correct for anharmonicity and limitations in the computational method. mdpi.com The resulting theoretical spectrum provides a detailed assignment of vibrational modes (stretching, bending, torsion) to the experimentally observed peaks in IR and Raman spectra. researchgate.net

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). The calculations also provide the oscillator strength, which relates to the intensity of the absorption band. nih.gov

| Spectroscopy | Parameter | Calculated Value | Assignment/Transition |

|---|---|---|---|

| FT-IR (cm⁻¹) | ~3650 | O-H Stretch | |

| ~3070 | Aromatic C-H Stretch | ||

| ~1600 | Aromatic C=C Stretch | ||

| FT-Raman (cm⁻¹) | ~3080 | Aromatic C-H Stretch | |

| ~1000 | Ring Breathing Mode | ||

| ~730 | C-C-C Deformation | ||

| UV-Vis (nm) | λmax | ~275 | π → π* |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. researchgate.net

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. amazonaws.com A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

These orbital energies are used to calculate global reactivity descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which quantify the molecule's reactivity. amazonaws.com Intramolecular charge transfer is visualized by the distribution of the HOMO and LUMO across the molecule. mdpi.com For dihydroxybenzenes, the HOMO orbitals are typically located on the hydroxyl groups, indicating these are the primary sites for electron donation. mdpi.com

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.21 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.23 |

| HOMO-LUMO Energy Gap | ΔE | 5.98 |

| Electronegativity | χ | 3.22 |

| Chemical Hardness | η | 2.99 |

| Chemical Softness | S | 0.33 |

| Electrophilicity Index | ω | 1.73 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netdeeporigin.com It plots the electrostatic potential onto the molecule's electron density surface. The color scheme is standardized:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating favorable sites for electrophilic attack (e.g., lone pairs on oxygen atoms).

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating favorable sites for nucleophilic attack (e.g., hydrogen atoms of hydroxyl groups).

Green: Regions of neutral or near-zero potential.

For a molecule like N',3-dihydroxybenzene-1-carboximidamide, the MEP map would show negative potential (red) around the oxygen and nitrogen atoms, identifying them as centers for electrophilic attack and hydrogen bonding. amazonaws.com The hydroxyl hydrogens would show a positive potential (blue), marking them as acidic protons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and core orbitals). researchgate.net A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled "donor" NBO to an empty "acceptor" NBO. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O | π(C-C)ring | ~20-25 |

| π(C-C)ring | σ(C-O) | ~2-5 |

| π(C-C)ring | σ*(C-H) | ~3-6 |

Potential Energy Surface (PES) scans are computational procedures used to explore the conformational flexibility of a molecule. q-chem.com This is particularly important for molecules with rotatable bonds, such as the hydroxyl (-OH) groups in resorcinol or the carboximidamide group in the target molecule.

In a PES scan, a specific geometric coordinate, typically a dihedral angle, is systematically varied in discrete steps. uni-muenchen.de At each step, the chosen coordinate is held fixed while the rest of the molecule's geometry is optimized to its lowest energy arrangement. researchgate.net Plotting the resulting energy against the varied coordinate reveals the conformational energy landscape. researchgate.net This plot allows for the identification of stable conformers (energy minima) and the rotational energy barriers (energy maxima) that separate them. For resorcinol, PES scans show four low-energy planar conformations corresponding to the relative orientations of the two hydroxyl groups, with a rotational barrier of approximately 18 kJ/mol. researchgate.netresearchgate.net

Molecular Mechanics (MM) and Semi-Empirical Methods

Molecular mechanics and semi-empirical methods offer a balance between computational cost and accuracy, making them suitable for the initial analysis of molecules the size of this compound. These approaches are foundational for exploring the conformational landscape and electronic properties of a molecule.

A critical first step in computational analysis is determining the most stable three-dimensional conformation of a molecule. Energy minimization and structure optimization are processes that adjust the geometry of a molecule to find a structure corresponding to a minimum on the potential energy surface. ugal.ro This optimized geometry is essential for subsequent, more complex calculations like molecular docking. ugal.ro

Semi-empirical methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) are quantum mechanical methods that use parameters derived from experimental data to simplify calculations. uni-muenchen.deucsb.edu These methods are widely used for optimizing molecular geometries and calculating electronic properties. researchgate.net PM3 is essentially a reparameterization of AM1, differing in the values of its parameters and often producing less repulsive non-bonded interactions. researchgate.net While both are powerful, comparative studies on other molecules have shown that AM1 may yield lower Gibbs free energy values in some cases, suggesting it as a more appropriate method for those specific structures, whereas DFT methods often provide the most accurate results. ugal.ro For this compound, these methods would be used to find the most stable arrangement of its atoms, which is the basis for understanding its interactions.

Table 1: Conceptual Data from Structure Optimization of this compound

| Method | Calculated Parameter | Conceptual Value | Unit |

| AM1 | Heat of Formation | Value | kcal/mol |

| Gibbs Free Energy | Value | kcal/mol | |

| Dipole Moment | Value | Debye | |

| PM3 | Heat of Formation | Value | kcal/mol |

| Gibbs Free Energy | Value | kcal/mol | |

| Dipole Moment | Value | Debye | |

| DFT | Total Energy | Value | Hartrees |

| Gibbs Free Energy | Value | kcal/mol | |

| Dipole Moment | Value | Debye |

Molecular Docking and Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. scialert.net This method is instrumental in structure-based drug design for predicting how a compound like this compound might interact with a specific biological target, such as an enzyme or receptor. mdpi.com

Docking algorithms explore numerous possible binding poses of a ligand within the active site of a target protein and score them based on factors like intermolecular forces. The output provides a prediction of the most stable binding mode and an estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). scialert.net A lower binding energy generally indicates a more stable protein-ligand complex. scialert.net For this compound, docking studies would screen potential protein targets and predict how strongly it binds, helping to prioritize targets for further investigation. Studies on related benzamidine (B55565) and benzamide (B126) derivatives have successfully used these techniques to identify potential inhibitors for various enzymes. scialert.netnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |

| Enzyme A | -8.5 | Value µM | ASP120, LYS88, TYR150 |

| Receptor B | -7.2 | Value µM | GLU45, ARG210, PHE90 |

| Enzyme C | -6.8 | Value µM | HIS75, SER101, TRP130 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. chemrxiv.org These interactions include hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking. nih.govchemrxiv.org By visualizing the docked pose of this compound, researchers can identify which of its functional groups (the hydroxyl and carboximidamide groups) interact with specific amino acid residues in the target's binding pocket. nih.gov For instance, the hydroxyl groups are potential hydrogen bond donors and acceptors, while the benzene (B151609) ring can participate in hydrophobic or π-stacking interactions. This information is crucial for understanding the mechanism of action and for guiding the design of more potent and selective analogs. nih.govnih.govnih.gov

Table 3: Types of Molecular Interactions between this compound and a Target Protein

| Interaction Type | Ligand Group Involved | Protein Residue Examples |

| Hydrogen Bond | Hydroxyl (-OH), Amidine (-C(NH)NH2) | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydrophobic | Benzene Ring | Alanine, Valine, Leucine, Isoleucine |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Electrostatic (Salt Bridge) | Protonated Amidine | Aspartic Acid, Glutamic Acid |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery process. nih.govnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. wisdomlib.org These descriptors can be categorized broadly:

Electronic Properties : These describe the electronic distribution in the molecule and include parameters like dipole moment, electronegativity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). frontiersin.orgimist.ma

Steric Factors : These relate to the size and shape of the molecule, such as molecular weight, volume, surface area, and specific conformational indices. researchgate.net

Hydrophobicity : This is a crucial property for drug absorption and transport, commonly quantified by the partition coefficient (LogP). mdpi.comresearchgate.net

For a molecule like this compound, these descriptors would be calculated and used, along with data from a series of related analogs, to build a predictive QSAR model. researchgate.netrsc.org Such models can reveal which properties are most critical for the desired biological activity, guiding the rational design of new derivatives. frontiersin.orgresearchgate.net

Table 4: Common Physicochemical Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor Example | Information Provided |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

| Dipole Moment | Molecular polarity | |

| Steric | Molecular Weight (MW) | Size of the molecule |

| Molar Refractivity (MR) | Volume and polarizability | |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |

| Topological | Polar Surface Area (PSA) | Hydrogen bonding potential, membrane transport |

| Number of Rotatable Bonds | Molecular flexibility |

Predictive Modeling for Biological Activities and Compound Properties

There are no predictive models in the available literature that have been developed or validated specifically for the biological activities or properties of this compound.

Statistical Validation and Predictive Performance Assessment of QSAR Models

As no specific QSAR models for this compound were found, there is no information regarding their statistical validation or predictive performance assessment.

Pharmacophore Modeling and Virtual Screening Approaches

No research detailing pharmacophore modeling or virtual screening campaigns specifically utilizing the this compound scaffold has been found. While these techniques are widely used in drug discovery to identify new compounds, their application to this particular molecule has not been documented in the available literature. sapub.orgdovepress.comnih.govmdpi.combenthamscience.com

Structure Activity Relationship Sar Investigations of N ,3 Dihydroxybenzene 1 Carboximidamide Derivatives

Identification of Key Structural Features Dictating Biological Activity

The biological activity of N',3-dihydroxybenzene-1-carboximidamide derivatives is profoundly influenced by the interplay of its core components: the dihydroxybenzene ring, the carboximidamide group, and various substituents.

The nature and position of substituents on the dihydroxybenzene ring are critical determinants of both the potency and selectivity of these derivatives. Studies on related phenolic and benzamidine (B55565) compounds have shown that the introduction of different functional groups can significantly alter their biological profiles. For instance, the addition of electron-withdrawing groups (EWGs) like halogens (Cl, F) or nitro groups (NO2) can enhance binding interactions with biological targets by increasing polarity. nih.gov Conversely, electron-donating groups (EDGs) such as methyl (CH3) or methoxy (B1213986) (OCH3) groups can alter the molecule's electron density, which may also affect binding affinity and selectivity. nih.gov

In the context of enzyme inhibition, particularly carbonic anhydrases (CAs), the substitution pattern on the aromatic ring is crucial. For example, in a series of benzenesulfonamides incorporating pyrazole-carboxamides, a 2-hydroxy-4,5-dimethylphenyl substitution proved beneficial for inhibitory activity, while replacement with a 2-hydroxy-5-chlorophenyl group resulted in a less active compound. nih.gov This highlights that both the electronic properties and the steric bulk of substituents play a key role. Similarly, for coumarin (B35378) sulfonamides, the introduction of a bulky bromo group on the coumarin ring was found to increase carbonic anhydrase inhibitory activity. mdpi.com

The table below illustrates how different substituents on related carboxamide and sulfonamide scaffolds affect inhibitory activity against various targets.

| Compound Class | Substituent | Target | Activity (IC50 / Ki) | Reference |

| N-substituted 1H-indole-2-carboxamides | p-chlorobenzene | K-562 (leukemia) | 0.61 µM | nih.gov |

| N-substituted 1H-indole-2-carboxamides | 1-anthraquinone | K-562 (leukemia) | 0.33 µM | nih.gov |

| Phenyl-pyrazole-5-carboxamide derivatives | 2-hydroxy-4,5-dimethylphenyl | Carbonic Anhydrase I | Potent Inhibition | nih.gov |

| Phenyl-pyrazole-5-carboxamide derivatives | 2-hydroxy-5-chlorophenyl | Carbonic Anhydrase I | Less Active | nih.gov |

| Coumarin-benzenesulfonamides | 6-bromo | Carbonic Anhydrase I | 21.95 nM (Ki) | mdpi.com |

The carboximidamide (amidine) group is a key pharmacophore that plays a pivotal role in target recognition and binding, primarily through its ability to form hydrogen bonds and engage in electrostatic interactions. This basic group can be protonated under physiological conditions, allowing it to interact with negatively charged residues, such as aspartate or glutamate, in the active sites of enzymes or receptors.

In studies of naproxen (B1676952) analogues, derivatives containing an aryl carboximidamide backbone were found to be potent dual inhibitors of COX-2 and 15-LOX. nih.gov The amidine function is crucial for these interactions. The ability of this moiety to participate in multiple binding interactions can enhance the inhibitory activity of the entire molecule. researchgate.net For instance, in a series of benzimidazole (B57391) derivatives, the presence of an imidazolinyl or unsubstituted amidine group at the 5(6)-position of the benzimidazole core was shown to be a key determinant of their inhibitory activity against dipeptidyl peptidase III (DPP III). mdpi.com

In the case of this compound, the 1,3-dihydroxy (resorcinol) arrangement allows for specific spatial orientation of hydrogen bonds. Molecular modeling studies on dihydroxybenzene isomers have shown that their interaction with surfaces and biological molecules is highly dependent on the hydroxyl group positioning, which affects both inter- and intramolecular hydrogen bonding. researchgate.net This dihydroxybenzene moiety is a common feature in many biologically active natural products, such as flavonoids, which are known for their antioxidant and anti-inflammatory properties, often attributed to their ability to interact with multiple enzyme systems. nih.gov

Correlation of Chemical Modifications with Specific Biological Responses

Systematic chemical modifications of the this compound scaffold have led to a deeper understanding of how structural changes correlate with specific biological outcomes, particularly in enzyme inhibition and antiproliferative activities.

Derivatives of scaffolds containing carboxamide and sulfonamide functionalities have been extensively studied as inhibitors of various enzymes, including carbonic anhydrases (CAs) and cyclooxygenases/lipoxygenases (COX/LOX).

Carbonic Anhydrase (CA) Inhibition: The inhibition of CAs is a key therapeutic strategy for various conditions. The SAR for CA inhibitors often revolves around a zinc-binding group, typically a sulfonamide. However, the carboxamide portion of related molecules plays a significant role in orienting the molecule within the active site and interacting with surrounding amino acid residues to achieve isoform selectivity. nih.gov For instance, in a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides, the presence of bulky moieties attached to the carboxamide group led to isoform-selective inhibitors of hCA I, II, IX, and XII. nih.gov Specifically, a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole (B372694) ring was beneficial for potent hCA IX inhibitory activity. nih.gov

COX/LOX Inhibition: Dual inhibition of COX and LOX enzymes is a promising strategy for developing anti-inflammatory agents with reduced side effects. nih.govresearchgate.net For aryl carboximidamide analogues of naproxen, the carboximidamide moiety was identified as a critical feature for potent dual inhibition of COX-2 and 15-LOX. nih.gov Compounds with a 4-chlorophenyl or 4-methoxyphenyl (B3050149) substituent on the amidine nitrogen exhibited superior COX-2 inhibitory activity and selectivity compared to celecoxib. nih.gov

The following table summarizes the inhibitory activities of representative compounds against these enzymes.

| Compound Series | Key Structural Feature | Enzyme Target | Activity (IC50 / Ki) | Selectivity Index (SI) | Reference |

| Pyrazole-carboxamide-benzenesulfonamides | 5,6-dimethoxy-2,3-dihydro-1H-indene | hCA IX | 6.1 nM (Ki) | - | nih.gov |

| Aryl carboximidamide analogues of naproxen | 4-chlorophenyl group | COX-2 | 6.4 nM (IC50) | 29.27 | nih.gov |

| Aryl carboximidamide analogues of naproxen | 4-methoxyphenyl group | COX-2 | 8.13 nM (IC50) | 18.00 | nih.gov |

| Aryl carboximidamide analogues of naproxen | 4-chlorophenyl group | 15-LOX | 2.11 nM (IC50) | - | nih.gov |

The carboxamide functional group is a prevalent feature in a wide array of compounds demonstrating significant antiproliferative and antitumoral activities. nih.govnih.govresearchgate.netdocumentsdelivered.com The SAR for these activities is often complex, involving interactions with multiple cellular targets.

Studies on N-substituted 1H-indole-2-carboxamides revealed that the nature of the substituent on the amide nitrogen greatly influences cytotoxicity against cancer cell lines. nih.gov For example, derivatives bearing a p-chlorobenzene or an anthraquinone (B42736) moiety displayed sub-micromolar IC50 values against the K-562 leukemia cell line. nih.gov Similarly, for coumarin-3-carboxamide derivatives, the introduction of fluorine substituents on the benzamide (B126) ring, such as in 4-fluoro and 2,5-difluoro benzamide derivatives, resulted in potent activity against HepG2 and HeLa cancer cell lines. nih.gov These findings suggest that both electronic and steric factors of the substituents are crucial for potent anticancer effects.

The planar nature of the aromatic systems and the presence of hydrogen bonding groups are often key to the mechanism of action, which can include DNA intercalation or inhibition of key enzymes like topoisomerases. researchgate.netnih.gov The table below presents data on the antiproliferative activity of various carboxamide derivatives.

| Compound Series | Key Structural Feature / Substituent | Cancer Cell Line | Activity (IC50) | Reference |

| N-substituted 1H-indole-2-carboxamides | p-chlorobenzene | K-562 (leukemia) | 0.61 µM | nih.gov |

| N-substituted 1H-indole-2-carboxamides | 1-anthraquinone | K-562 (leukemia) | 0.33 µM | nih.gov |

| Coumarin-3-carboxamides | 4-fluoro benzamide | HeLa (cervical cancer) | 0.75 µM | nih.gov |

| Coumarin-3-carboxamides | 2,5-difluoro benzamide | HeLa (cervical cancer) | 0.39 µM | nih.gov |

| Coumarin-3-carboxamides | 4-fluoro benzamide | HepG2 (liver cancer) | 4.85 µM | nih.gov |

| 1,8-Naphthyridine-3-carboxamides | - | HBL-100 (breast cancer) | 1.37 µM | researchgate.netdocumentsdelivered.com |

No Specific Research Found on Structure-Activity Relationships of this compound Derivatives

Despite a comprehensive search of available scientific literature, no specific research articles or data were identified detailing the structure-activity relationships (SAR) of this compound derivatives for antimicrobial, antiviral, or receptor antagonist activities. Similarly, information regarding the rational design and lead optimization of analogues based on this specific chemical scaffold is not present in the reviewed sources.

The requested article, which was to be structured around the SAR investigations and rational design principles for this compound derivatives, cannot be generated with scientific accuracy due to the absence of published research on this particular compound and its analogues in the specified therapeutic areas.

General principles of structure-activity relationships exist for various classes of chemical compounds with antimicrobial, antiviral, and receptor antagonist properties. For instance, research on other chemical scaffolds has demonstrated that modifications to specific functional groups can significantly impact biological activity. These modifications often involve altering steric, electronic, and hydrophobic properties to enhance potency, selectivity, and pharmacokinetic profiles.

Furthermore, rational drug design strategies such as fragment-based drug design and lead optimization are widely employed in medicinal chemistry to develop novel therapeutic agents. Fragment-based approaches involve identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent molecules. Lead optimization entails the iterative modification of a promising lead compound to improve its drug-like properties.

However, without specific studies on the this compound core, any discussion of its SAR or the rational design of its derivatives would be purely speculative and would not meet the required standards of scientific accuracy. The fundamental prerequisite for such an analysis is the availability of experimental data from biological assays of a series of structurally related compounds, which is currently not available in the public domain for this specific chemical class.

Therefore, the sections and subsections outlined in the user's request, including:

Rational Design Principles for Optimized Analogues

Lead Optimization Strategies Guided by SAR Analysis

cannot be populated with the specific and detailed information requested for this compound and its derivatives.

Table of Compound Names Mentioned

Since no specific derivatives of this compound were discussed in the context of SAR studies, a table of compound names as requested cannot be generated.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the "Biological and Biochemical Activity Studies of this compound and its Analogues."

There is a significant lack of published research specifically investigating the enzyme modulation, antiproliferative, and antitumoral activities of the chemical compound this compound. Chemical databases confirm the structure of this compound but also indicate an absence of associated research literature detailing its biological effects. uni.lu

Consequently, the specific, detailed information required to populate the sections and subsections of the provided outline—including enzyme inhibition mechanisms, studies against specific enzyme targets like Carbonic Anhydrases, COX/LOX, and Beta-Lactamases, and data on the inhibition of cancer cell proliferation—is not available in the public domain for this particular molecule.

Writing an article under these circumstances would not meet the required standards of scientific accuracy and would fall outside the scope of verifiable information. Research on related but structurally distinct compounds, such as other benzamide or benzamidine derivatives, cannot be substituted, as their biological activities would not be representative of this compound.

Biological and Biochemical Activity Studies of N ,3 Dihydroxybenzene 1 Carboximidamide and Its Analogues

Antiproliferative and Antitumoral Activities

Induction of Apoptosis in Various Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Several studies have demonstrated that analogues of N',3-dihydroxybenzene-1-carboximidamide, particularly substituted benzamidine (B55565) and hydroxybenzamide derivatives, are potent inducers of apoptosis in a range of cancer cell lines.

One study on substituted 2-hydroxy-N-(arylalkyl)benzamides identified a particularly potent compound, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, which effectively reduced proliferation and triggered apoptosis in the G361 melanoma cell line. nih.gov The apoptotic mechanism was confirmed by an increase in the subdiploid population of cells, activation of caspases, and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Similarly, a series of novel thienylbenzamidine analogues were synthesized and evaluated for their anti-proliferative effects across 60 different cancer cell lines. These compounds demonstrated significant anticancer activity, with leukemia and renal cancer cell lines showing the most sensitivity. The mechanism of action was linked to the induction of apoptosis, as evidenced by an increase in the activity of cleaved caspase-3 in HepG2 liver cancer cells. researchgate.net

The table below summarizes the apoptotic activity of some analogues in specific cancer cell lines.

| Compound Class | Specific Analogue | Cancer Cell Line | Key Apoptotic Markers |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | G361 (Melanoma) | Increased subdiploid population, caspase activation, PARP cleavage nih.gov |

| Thienylbenzamidines | Not specified | HepG2 (Liver Cancer) | Increased cleaved caspase-3 activity researchgate.net |

Modulation of Pro-Survival Signaling Pathways (e.g., ERK1/2, Akt/mTOR, MAPK)

The dysregulation of pro-survival signaling pathways is a hallmark of many cancers, enabling uncontrolled cell growth and resistance to apoptosis. While direct evidence for this compound is not available, research on structurally related benzimidazole (B57391) derivatives indicates that this class of compounds can modulate key survival pathways, including the MAPK pathway. For instance, Nazartinib, a benzimidazole-based EGFR inhibitor, has been shown to inhibit EGFR signaling and the downstream MAPK pathway, leading to cell cycle arrest and apoptosis. nih.gov Although benzimidazoles are structurally distinct from benzamidines, this finding suggests that targeting these pathways with related small molecules is a viable anticancer strategy. Further research is required to determine if hydroxybenzamidine (B1305233) analogues exert their anticancer effects through similar mechanisms.

Targeting Specific Oncogenic Proteins (e.g., EGFR, BRAF, CDK2, HSP90)

The targeted inhibition of specific oncogenic proteins is a cornerstone of modern cancer therapy. Studies on benzimidazole derivatives have shown promise in this area. For example, certain benzimidazole-based compounds have been identified as dual inhibitors of EGFR and BRAFV600E, two key proteins in cancer progression. nih.gov Inhibition of these proteins by compounds 4c and 4e in one study led to significant antiproliferative activity. nih.gov